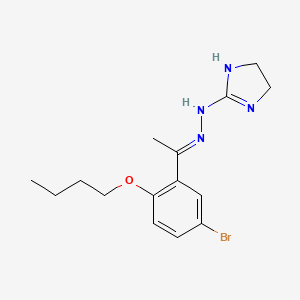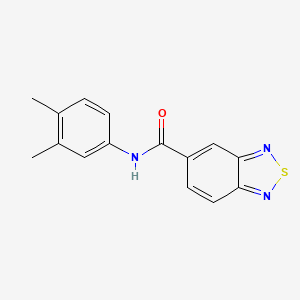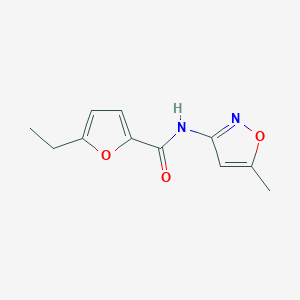
1-(5-bromo-2-butoxyphenyl)ethanone 4,5-dihydro-1H-imidazol-2-ylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2-butoxyphenyl)ethanone 4,5-dihydro-1H-imidazol-2-ylhydrazone, commonly known as BIH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BIH is a hydrazone derivative that has been synthesized through a multi-step process involving the reaction of 5-bromo-2-butoxybenzaldehyde with various reagents.
Mecanismo De Acción
The mechanism of action of BIH is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, BIH has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
BIH has been found to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BIH is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. Additionally, BIH has been found to have low toxicity and is well tolerated in animal studies. However, one limitation of BIH is its relatively complex synthesis method, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the research and development of BIH. One area of interest is the development of new derivatives of BIH that may have improved biological activity or pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of BIH and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for BIH may help to overcome some of the limitations associated with its complex synthesis.
Métodos De Síntesis
The synthesis of BIH involves a multi-step process that starts with the reaction of 5-bromo-2-butoxybenzaldehyde with hydrazine hydrate to form 1-(5-bromo-2-butoxyphenyl)hydrazine. This intermediate product is then reacted with ethyl acetoacetate to form 1-(5-bromo-2-butoxyphenyl)-3-oxobutan-1-one. Finally, the reaction of this compound with ammonium acetate yields BIH.
Aplicaciones Científicas De Investigación
BIH has been found to exhibit a broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It has been shown to be effective in inhibiting the growth of various cancer cells, including breast, lung, and liver cancer cells. Additionally, BIH has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[(E)-1-(5-bromo-2-butoxyphenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN4O/c1-3-4-9-21-14-6-5-12(16)10-13(14)11(2)19-20-15-17-7-8-18-15/h5-6,10H,3-4,7-9H2,1-2H3,(H2,17,18,20)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMDCSNWVQQFHW-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)C(=NNC2=NCCN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)Br)/C(=N/NC2=NCCN2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1-(5-Bromo-2-butoxyphenyl)ethylidene)hydrazinyl)-4,5-dihydro-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5697179.png)





![2-hydroxy-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5697223.png)



![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B5697280.png)
![1,3-diethyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697286.png)
